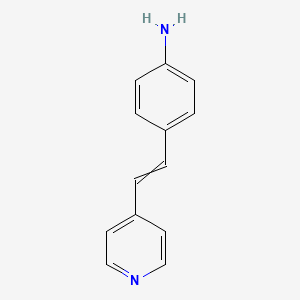

(E)-4-(2-(Pyridin-4-yl)vinyl)aniline

Description

(E)-4-(2-(Pyridin-4-yl)vinyl)aniline is an organic compound featuring a conjugated system comprising a benzene ring and a pyridine ring connected via an ethylene (vinyl) group. Its molecular formula is C₁₃H₁₂N₂, with a molar mass of 196.25 g/mol . The compound exhibits optical activity and fluorescence properties, absorbing ultraviolet light and emitting blue fluorescence . The (E)-stereochemistry (trans-configuration) of the vinyl group is critical for its electronic properties, as it facilitates π-conjugation between the aromatic rings, enhancing charge-transfer characteristics .

This compound is synthesized through condensation reactions involving pyridine carboxaldehydes and aniline derivatives, often employing catalysts such as pyrrolidine or molecular sieves . Its applications span materials science, including coordination polymers for fluorescence sensing , and as a precursor for functionalized electrodes in electrochemistry .

Properties

Molecular Formula |

C13H12N2 |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

4-(2-pyridin-4-ylethenyl)aniline |

InChI |

InChI=1S/C13H12N2/c14-13-5-3-11(4-6-13)1-2-12-7-9-15-10-8-12/h1-10H,14H2 |

InChI Key |

PXQBOKSMWOHSOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=NC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize (E)-4-(2-(Pyridin-4-yl)vinyl)aniline involves the condensation reaction of 3-pyridin-4-yl-acrylic acid with corresponding 1,2-phenylenediamines in polyphosphoric acid (PPA) . Another method includes the reaction of (E)-4-[2-(Pyridin-4-yl)vinyl]benzaldehyde with various reagents to develop highly conjugated chalcone compounds and bis-Schiff base azine compounds .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including condensation reactions and the use of strong dehydrating agents like polyphosphoric acid.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-(Pyridin-4-yl)vinyl)aniline undergoes various chemical reactions, including:

Protonation and Methylation: The pyridine moiety can be protonated or methylated.

Coordination Chemistry: It forms coordination complexes with metals like silver and zinc

Common Reagents and Conditions

Protonation: Typically involves acids like hydrochloric acid.

Methylation: Uses methylating agents such as methyl iodide.

Coordination Chemistry: Involves metal salts like silver nitrate or zinc nitrate under solvothermal conditions.

Major Products Formed

Protonated and Methylated Derivatives: These derivatives are formed through protonation and methylation reactions.

Coordination Complexes: Complexes with metals like silver and zinc are formed, which have unique structural and functional properties.

Scientific Research Applications

(E)-4-(2-(Pyridin-4-yl)vinyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-4-(2-(Pyridin-4-yl)vinyl)aniline involves its ability to form coordination complexes with metals. The pyridinyl rings coordinate to metal ions, forming stable complexes that can exhibit unique optical and electronic properties . These complexes can act as sensors or catalysts in various chemical reactions.

Comparison with Similar Compounds

Substituent Effects on Optical Properties

- This compound exhibits blue fluorescence due to extended conjugation between the pyridin-4-yl and aniline groups . In contrast, analogs like 4-(bis(4-(pyridin-4-yl)phenyl)amino)benzaldehyde (Npy-CHO) emit green-yellow fluorescence, attributed to additional aromatic rings enhancing π-π* transitions .

- The pyridine ring position significantly impacts electronic behavior. Pyridin-2-yl derivatives (e.g., (E)-4-(2-(Pyridin-2-yl)vinyl)aniline dihydrochloride) lack reported fluorescence, likely due to steric hindrance disrupting conjugation .

Crystallographic and Stability Data

- Single-crystal X-ray diffraction of trans-4-(2-(Pyridin-4-yl)vinyl)benzaldehyde (Compound II) reveals a monoclinic system (space group P2₁) with unit cell parameters a = 3.857 Å, b = 10.624 Å, c = 12.863 Å, and β = 91.72° . The planar geometry stabilizes the conjugated system, whereas pyridin-2-yl analogs (e.g., Compound I) adopt non-planar configurations, reducing stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.